5-CHLORO-3-[1-((IMIDAZOLIDIN-2-ONE-1-YL)-ETHYL)-1,2,5,6-TETRAHYDROPYRIDIN-4-YL]-1-(4-FLUOROPHENYL)-INDOLE
Description
Properties
IUPAC Name |
1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-7,15-16H,8-14H2,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOLMILRZUSKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401111571 | |
| Record name | 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-3,6-dihydro-1(2H)-pyridinyl]ethyl]-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401111571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106516-54-5 | |
| Record name | 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-3,6-dihydro-1(2H)-pyridinyl]ethyl]-2-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106516-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-3,6-dihydro-1(2H)-pyridinyl]ethyl]-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401111571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of indole compounds, including the one , exhibit promising anticancer properties. They have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Treatment of Leishmaniasis
A patent (EP3502109A1) highlights the effectiveness of similar compounds in treating leishmaniasis, a disease caused by protozoan parasites. The compound's ability to target specific biological pathways in the parasite makes it a candidate for further development in antileishmanial therapies .
Neuropharmacological Effects
The structure of the compound suggests potential neuropharmacological applications. Indole derivatives are known to interact with serotonin receptors, which could lead to antidepressant or anxiolytic effects. Studies have shown that modifications in the indole structure can enhance binding affinity and selectivity for these receptors, suggesting that this compound may exhibit similar properties.
Study on Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized and evaluated various indole derivatives for their anticancer activity against breast and prostate cancer cell lines. The study found that compounds with similar structural motifs to 5-chloro-3-[1-((imidazolidin-2-one-1-yl)-ethyl)-1,2,5,6-tetrahydropyridin-4-yl]-1-(4-fluorophenyl)-indole showed significant cytotoxic effects at micromolar concentrations .
Leishmaniasis Treatment Research
Another study focused on the efficacy of imidazolidinone derivatives against Leishmania species. The results indicated that these compounds could reduce parasitic load significantly in vitro and in vivo models, providing a basis for their use as therapeutic agents against leishmaniasis .
Mechanism of Action
The mechanism of action of 1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Sertindole belongs to a class of indole derivatives with modifications on the aromatic ring and side chains. Below is a detailed comparison with structurally related compounds, focusing on substituent variations and their hypothesized pharmacological implications.
Key Structural Analogues
The following compounds, identified in the literature, share structural similarities with Sertindole but differ in critical substituents or side chains (see Table 1):
5-Bromo-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole
3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile
4-(1H-Indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide
Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxypropanoate (from )
Structural and Functional Analysis
Table 1: Structural Comparison of Sertindole and Analogues
Critical Observations
Halogenation Effects: Sertindole’s 5-chloro substituent balances lipophilicity and electronic effects, optimizing blood-brain barrier penetration and receptor binding . In contrast, the 5-bromo analog (larger, more lipophilic) may exhibit prolonged half-life but risk off-target interactions . The 4-fluorophenyl group in Sertindole enhances serotonin receptor selectivity compared to non-fluorinated analogs .
Side Chain Modifications: The imidazolidinone-ethyl moiety in Sertindole’s side chain contributes to metabolic stability by resisting cytochrome P450 oxidation, a feature absent in simpler tetrahydropyridinyl derivatives . Carbonitrile-substituted analogs (e.g., 1H-indole-5-carbonitrile) may improve solubility but reduce D2 receptor affinity due to steric hindrance .
Nitroimidazole Derivatives: Compounds like ethyl 2-hydroxypropanoate () incorporate nitroimidazole groups, which are associated with oxidative stress and cytotoxicity, limiting therapeutic utility compared to Sertindole’s safer profile .
Research Findings and Implications
- Sertindole’s Advantages: Clinical studies highlight its balanced D2/5-HT2A receptor antagonism, reducing extrapyramidal side effects compared to older antipsychotics . Its fluorophenyl and imidazolidinone groups are critical for this selectivity.
- Analogue Limitations : Brominated and carbonitrile derivatives, while structurally similar, lack the optimized pharmacokinetic properties of Sertindole, often exhibiting poorer metabolic stability or receptor off-target effects .
Biological Activity
The compound 5-Chloro-3-[1-((Imidazolidin-2-One-1-Yl)-Ethyl)-1,2,5,6-Tetrahydropyridin-4-Yl]-1-(4-Fluorophenyl)-Indole is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure comprising an indole core substituted with a 4-fluorophenyl group and a tetrahydropyridine moiety linked through an imidazolidinone. This structural diversity is believed to contribute to its biological activity.
Anticancer Properties
Research indicates that derivatives of imidazolidinones can act as inhibitors of cytochrome P450 enzymes, specifically CYP17, which plays a critical role in steroidogenesis and is implicated in cancer progression, particularly prostate cancer. The inhibition of CYP17 can lead to reduced androgen levels, thereby potentially slowing the growth of androgen-dependent tumors .
Table 1: Summary of Anticancer Activity
| Compound | Target Enzyme | Activity | Reference |
|---|---|---|---|
| 5-Chloro-3-[...]-Indole | CYP17 | Inhibition | |
| Various Imidazolidinones | CYP17 | Inhibition |
Neuroprotective Effects
The tetrahydropyridine component suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This activity is particularly relevant in neurodegenerative diseases .
Anti-inflammatory Activity
Studies have shown that indole derivatives exhibit anti-inflammatory properties. The anti-inflammatory mechanism is often associated with the inhibition of COX enzymes (cyclooxygenases), which are involved in the inflammatory response. The presence of the indole ring may enhance this activity through modulation of inflammatory pathways .
Table 2: Summary of Anti-inflammatory Activity
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Indole Derivatives : A series of indole derivatives were synthesized and evaluated for their anti-inflammatory activity using carrageenan-induced paw edema models in rats. Significant reductions in edema were observed, indicating potent anti-inflammatory effects .
- CYP17 Inhibition Study : The efficacy of imidazolidinone derivatives in inhibiting CYP17 was assessed in vitro, demonstrating substantial IC50 values that suggest potential for therapeutic application in hormone-dependent cancers .
The biological activities of the compound can be attributed to multiple mechanisms:
- Enzyme Inhibition : By inhibiting CYP17, the compound reduces androgen synthesis, which is crucial for the growth of certain tumors.
- Modulation of Signaling Pathways : Indoles are known to interact with various signaling pathways involved in inflammation and cell survival.
- Antioxidant Properties : The structural components may confer antioxidant capabilities that protect against cellular damage.
Q & A
Q. What are the established synthetic routes for this compound, and what methodologies are critical for achieving high yields?
The compound is synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates. Key steps include:
- Cyclization : Palladium catalysts (e.g., Pd(OAc)₂) enable intramolecular coupling of nitro groups with alkenes/alkynes to form the tetrahydropyridine ring .
- Substituent introduction : Fluorophenyl and imidazolidinone groups are incorporated via Suzuki-Miyaura coupling or nucleophilic substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure purity .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Pd(OAc)₂, HCO₂H, 80°C | 65-75% | |
| Fluorophenyl coupling | 4-Fluorophenylboronic acid, Pd(PPh₃)₄ | 80% |
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR (¹H/¹³C) : Assigns protons in the indole (δ 7.2–7.8 ppm), tetrahydropyridine (δ 2.5–3.5 ppm), and imidazolidinone (δ 3.8–4.2 ppm) moieties .
- IR Spectroscopy : Confirms carbonyl (C=O stretch at ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
- HPLC-MS : Validates purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 453) .
Critical Note : TLC (silica, ethyl acetate/hexane 3:7) monitors reaction progress, with UV/iodine staining for visualization .
Q. How does the compound’s structural complexity influence its solubility and stability in experimental settings?
- Solubility : Limited in aqueous buffers but soluble in DMSO or DMF (10–20 mg/mL). The imidazolidinone ring enhances polarity, enabling partial solubility in ethanol .
- Stability : Degrades under prolonged light exposure (UV-sensitive). Store at –20°C in amber vials with desiccants .
Experimental Tip : Pre-saturate solvents with nitrogen to prevent oxidation of the tetrahydropyridine ring .
Q. What safety protocols are mandatory when handling this compound in laboratory settings?
- PPE : Gloves, lab coat, and goggles required due to potential skin/eye irritation.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chloro derivatives) .
- Waste Disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .
Q. How are computational tools (e.g., DFT) applied to predict the compound’s reactivity or intermolecular interactions?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model electron density in the indole and fluorophenyl groups .
- Docking Studies : Predict binding affinity to biological targets (e.g., serotonin receptors) using AutoDock Vina .
Advanced Research Questions
Q. How can conflicting data on synthetic yields or byproduct profiles be resolved across studies?
- Root Cause Analysis : Variations in palladium catalyst loading (e.g., 5 mol% vs. 10 mol%) may alter cyclization efficiency .
- Byproduct Identification : Use LC-MS to detect chlorinated intermediates (e.g., m/z 469 for over-chlorinated derivatives) .
- DoE Optimization : Apply factorial design to test temperature (70–90°C), solvent (DMF vs. THF), and catalyst combinations .
Q. What strategies optimize the compound’s biological activity while minimizing off-target effects?
Q. Example Modification :
| Derivative | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| Parent compound | – | 15 nM |
| Cyclopropyl analog | Imidazolidinone substituent | 12 nM (↑ selectivity) |
Q. What advanced analytical methods resolve structural ambiguities in polymorphic or hydrate forms?
Q. How do reaction conditions influence enantiomeric purity, and what chiral resolution techniques are effective?
Q. What mechanistic insights explain unexpected reactivity in cross-coupling or cyclization steps?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
